2-Chloro-5-methyl-4-(1-methyl-1H-1,2,4-triazol-5-yl)pyrimidine
Description
Properties
IUPAC Name |
2-chloro-5-methyl-4-(2-methyl-1,2,4-triazol-3-yl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN5/c1-5-3-10-8(9)13-6(5)7-11-4-12-14(7)2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXPZHMUPMCMEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1C2=NC=NN2C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methyl-4-(1-methyl-1H-1,2,4-triazol-5-yl)pyrimidine typically involves multiple steps, starting with the formation of the pyrimidine ring. One common synthetic route is the reaction of a suitable pyrimidine derivative with chlorinating agents and methylating agents under controlled conditions. The reaction conditions often require the use of strong bases or acids to facilitate the substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor type depends on the specific requirements of the synthesis process, such as reaction time, temperature, and pressure. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-methyl-4-(1-methyl-1H-1,2,4-triazol-5-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: : Reduction reactions can be used to convert the compound to its reduced forms.
Substitution: : Substitution reactions can occur at different positions on the pyrimidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromic acid, reducing agents like lithium aluminum hydride, and substituting agents like alkyl halides. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted pyrimidines
Scientific Research Applications
2-Chloro-5-methyl-4-(1-methyl-1H-1,2,4-triazol-5-yl)pyrimidine has several scientific research applications, including:
Chemistry: : The compound is used as a building block in the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals.
Biology: : It serves as a tool in biological studies to understand the role of pyrimidines in cellular processes.
Medicine: : The compound and its derivatives are investigated for their potential therapeutic properties, including antiviral, antibacterial, and anticancer activities.
Industry: : It is utilized in the development of new materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism by which 2-Chloro-5-methyl-4-(1-methyl-1H-1,2,4-triazol-5-yl)pyrimidine exerts its effects depends on its molecular targets and pathways. The compound may interact with enzymes, receptors, or other biomolecules, leading to specific biological responses. The exact mechanism of action can vary based on the specific application and the derivatives involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 2-Chloro-5-methyl-4-(1-methyl-1H-1,2,4-triazol-5-yl)pyrimidine and related heterocyclic derivatives:
Structural and Electronic Differences
Heterocyclic Substituents :
- The 1,2,4-triazole group in the target compound provides three nitrogen atoms, enabling stronger hydrogen bonding and π-stacking compared to pyrazole analogs (e.g., ). This difference influences solubility and target-binding affinity .
- Trifluoromethyl substitution () introduces electron-withdrawing effects, enhancing stability but reducing nucleophilic reactivity compared to methyl groups .
Positional Effects :
- Chlorine at C2 in pyrimidine derivatives (common across analogs) acts as a leaving group, facilitating nucleophilic substitution reactions in synthetic pathways .
- Methyl groups (e.g., C5 in the target compound) increase steric bulk but may improve metabolic resistance compared to hydrogen or fluorine substituents .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Chloro-5-methyl-4-(1-methyl-1H-1,2,4-triazol-5-yl)pyrimidine, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves sequential heterocyclic ring formation. For example:
- Step 1 : Construct the pyrimidine core via condensation reactions under controlled pH and temperature (e.g., 60–80°C).
- Step 2 : Introduce the 1-methyl-1H-1,2,4-triazole moiety via nucleophilic substitution, requiring anhydrous conditions and catalysts like Pd(0) .
- Key Parameters : Monitor reaction progress using thin-layer chromatography (TLC) and optimize yields by adjusting solvent polarity (e.g., DMF or THF) .
- Characterization : Confirm structure via -NMR (e.g., δ 2.5 ppm for methyl groups) and LC-MS for molecular ion verification .
Q. How can researchers verify the purity and structural integrity of the compound?
- Analytical Workflow :
- Purity : Use HPLC with a C18 column (acetonitrile/water gradient) to achieve >95% purity.
- Structural Confirmation : Employ -NMR to resolve aromatic carbon signals and FT-IR for functional group analysis (e.g., C-Cl stretch at ~700 cm) .
- Common Pitfalls : Impurities may arise from incomplete triazole substitution; recrystallization in ethanol/water mixtures improves purity .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s molecular geometry?
- Crystallography Protocol :
- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation.
- Refinement : Apply SHELXL for high-resolution refinement, focusing on anisotropic displacement parameters for chlorine and triazole groups .
- Key Findings : The pyrimidine and triazole rings are coplanar, with dihedral angles <5°, suggesting strong π-π stacking potential in biological targets .
Q. What strategies address contradictions in reported biological activity data?
- Case Study : Discrepancies in enzyme inhibition (e.g., IC variations) may stem from:
- Isomerism : Check for regioisomers (e.g., triazole substitution at N1 vs. N2) via -NMR coupling patterns .
- Assay Conditions : Standardize buffer pH (7.4) and temperature (37°C) across studies to minimize variability .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Protocol :
- Docking : Use AutoDock Vina to model binding to kinases (e.g., EGFR), focusing on the triazole-pyrimidine scaffold’s hydrogen-bonding potential.
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex .
Methodological Challenges and Solutions
Q. What are the limitations of current synthetic methods, and how can they be improved?
- Challenges : Low yields (<40%) in triazole coupling steps due to steric hindrance.
- Solutions :
- Use microwave-assisted synthesis to reduce reaction time (15 mins vs. 12 hrs) and improve yields to ~65% .
- Explore alternative catalysts (e.g., Cu(I)-NHC complexes) for regioselective triazole formation .
Q. How to design dose-response studies for evaluating cytotoxicity?
- Experimental Design :
- Cell Lines : Test against HEK293 (normal) and A549 (cancer) cells.
- Dosing : Use a logarithmic concentration range (1 nM–100 µM) and measure viability via MTT assay at 24/48 hrs .
- Data Interpretation : EC values <10 µM suggest therapeutic potential; validate selectivity via comparative analysis with structurally related analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
